2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide group at position 2. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl (mesityl) group. The sulfanyl bridge and mesityl group may influence solubility, crystallinity, and intermolecular interactions, distinguishing it from simpler acetamide derivatives.
Properties
IUPAC Name |
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-29-23-20-13-19(18-7-5-4-6-8-18)26-27(20)10-9-24-23/h4-13H,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKBKQNWOJUSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H24N4OS
- Molecular Weight : 396.52 g/mol
- Key Functional Groups :
- Pyrazolo[1,5-a]pyrazine moiety
- Sulfanyl linkage
- Acetamide group
Biological Activity Overview
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures often exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have reported that derivatives of pyrazolo compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or inflammation. For instance, it might inhibit tyrosinase, which is critical in melanin production and has implications in skin disorders.
- Cell Signaling Modulation : It may influence cell signaling pathways such as MAPK/ERK or PI3K/Akt pathways, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures often induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of pyrazolo compounds and found that those with a similar sulfanyl linkage exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to control compounds .
Antimicrobial Effects
In another study focusing on antimicrobial properties, derivatives of pyrazolo compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain substitutions on the phenyl ring enhanced antibacterial activity, suggesting that modifications could optimize efficacy .
Anti-inflammatory Studies
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of similar compounds through inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests potential applications for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Effects on Crystallographic Properties
highlights structural data for N-(2,4,6-trimethylphenyl)acetamide derivatives, including TMPA (N-(2,4,6-trimethylphenyl)acetamide) and TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide). Key comparisons include:
- Key Observations: Chloro-substituted TMPDCA exhibits two molecules per asymmetric unit, suggesting increased steric demands or intermolecular interactions compared to TMPA .
Functional Group Contributions
Physicochemical Properties and Solubility
- Lipophilicity : The pyrazolo-pyrazine and phenyl groups likely increase logP compared to chloro- or ethoxy-substituted analogues, suggesting lower aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
